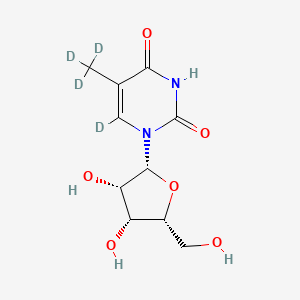

5-Methyl Uridine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-LTSXPWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676044 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82845-85-0 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enzymatic Synthesis of 5-Methyluridine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 5-Methyluridine and the Enzymatic Advantage

5-Methyluridine (5-MU), also known as ribothymidine, is a modified pyrimidine nucleoside that serves as a critical intermediate in the synthesis of several important antiviral drugs, including the antiretroviral agents Zidovudine (AZT) and Stavudine (d4T).[1][2] Traditional chemical synthesis routes for these nucleoside analogs are often multi-step, inefficient, and rely on the use of toxic reagents, resulting in low product yields.[1] In contrast, enzymatic synthesis offers a more sustainable and efficient alternative, characterized by high specificity, mild reaction conditions, and improved yields. This guide provides an in-depth technical overview of the core enzymatic strategies for the synthesis of 5-methyluridine, with a focus on practical application for researchers, scientists, and drug development professionals.

Core Enzymatic Strategy: The Power of Transglycosylation

The most prevalent and effective enzymatic route for 5-methyluridine synthesis is transglycosylation. This elegant biocatalytic process involves the transfer of a ribose moiety from a donor nucleoside to an acceptor base. In the context of 5-MU synthesis, this is typically achieved through a coupled, one-pot reaction catalyzed by two key types of enzymes: a purine nucleoside phosphorylase (PNP) and a pyrimidine nucleoside phosphorylase (PyNP), such as uridine phosphorylase (UP) or thymidine phosphorylase (TP).[1][3]

The reaction proceeds in two sequential steps:

-

Phosphorolysis of a Purine Nucleoside: A purine nucleoside, such as guanosine or inosine, is cleaved by PNP in the presence of inorganic phosphate (Pi) to yield ribose-1-phosphate and the corresponding purine base.[1][4][5]

-

Synthesis of 5-Methyluridine: The generated ribose-1-phosphate is then utilized by a pyrimidine nucleoside phosphorylase to glycosylate thymine (5-methyluracil), forming 5-methyluridine.[1][4][5]

This coupled reaction is highly efficient as the intermediate, ribose-1-phosphate, is consumed in the second step, driving the equilibrium of the first reaction towards product formation.

Key Enzymes and Their Sources: A Comparative Overview

The choice of enzymes is critical to the success of the synthesis. Nucleoside phosphorylases with high activity and stability are desirable. Thermostable enzymes, in particular, offer significant advantages as they allow the reaction to be conducted at higher temperatures, which can increase the solubility of the substrates and reduce the risk of microbial contamination.[6][7]

| Enzyme Type | Source Organism | Key Characteristics | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Bacillus halodurans | Used in combination with E. coli UP for high yields. | [1][8] |

| Aeropyrum pernix | Highly thermostable, allowing for reactions at elevated temperatures. | [6] | |

| Bacillus stearothermophilus | Thermostable, suitable for continuous production with immobilized enzymes. | [7] | |

| Uridine Phosphorylase (UP) | Escherichia coli | Widely used and well-characterized. | [1][8] |

| Aeropyrum pernix | Highly thermostable. | [6] | |

| Thymidine Phosphorylase (TP) | Escherichia coli | Evaluated for 5-methyluridine synthesis. | [1] |

Reaction Systems: From Purified Enzymes to Whole-Cell Biocatalysts

The enzymatic synthesis of 5-methyluridine can be carried out using either purified enzymes or whole-cell systems. Each approach has its own set of advantages and considerations.

Purified/Partially Purified Enzyme Systems

This approach involves the use of isolated and at least partially purified enzymes. It offers greater control over the reaction conditions and can lead to higher product purity. A one-pot, two-enzyme system is commonly employed.

Experimental Protocol: One-Pot Synthesis with Purified Enzymes

This protocol is a generalized representation based on common practices in the literature.[6][8]

-

Enzyme Preparation: Obtain or prepare partially purified purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP).

-

Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4), dissolve the substrates: guanosine (ribose donor) and thymine (acceptor base).

-

Enzyme Addition: Add the PNP and UP enzymes to the reaction mixture. The optimal enzyme loading should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzymes (e.g., 60-70°C for thermostable enzymes) with gentle agitation.[6][7]

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of 5-methyluridine, guanosine, and thymine using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by heating or by adding a quenching agent.

-

Product Purification: Purify the 5-methyluridine from the reaction mixture using standard chromatographic techniques.

Whole-Cell Biocatalysis

An alternative and often more cost-effective approach is the use of whole microorganisms as biocatalysts.[9][10][11] This method eliminates the need for enzyme purification, and the cellular machinery can provide cofactors if needed. The cells can be used in a free or immobilized state.

Advantages of Whole-Cell Systems:

-

Cost-Effective: Eliminates the need for expensive and time-consuming enzyme purification.[9][11]

-

Increased Enzyme Stability: The cellular environment can protect enzymes from degradation.[9]

-

Cofactor Regeneration: In some cases, the cell's metabolic pathways can regenerate necessary cofactors.[9]

Optimization of Synthesis: Key Parameters for Maximizing Yield

To achieve high yields of 5-methyluridine, it is crucial to optimize several key reaction parameters.

| Parameter | Optimal Range/Considerations | Rationale & Insights | References |

| pH | 7.0 - 8.5 | The optimal pH depends on the specific enzymes used. Most bacterial nucleoside phosphorylases function well in neutral to slightly alkaline conditions. | [5][8][12] |

| Temperature | 60 - 70°C (for thermostable enzymes) | Higher temperatures increase substrate solubility and reaction rates. Using thermostable enzymes prevents denaturation and reduces contamination risk. | [6][7][12] |

| Substrate Concentration | 50 mM - 300 mM | High substrate concentrations can increase productivity, but solubility limitations of guanosine may require operation in a slurry. | [1][5] |

| Phosphate Concentration | 20 mM - 100 mM | Phosphate is a crucial substrate for the phosphorolysis step. Its concentration can influence the reaction equilibrium. | [4][5] |

| Enzyme Loading | To be determined empirically | The ratio of PNP to UP/TP and the total enzyme concentration will affect the overall reaction rate and efficiency. | [8] |

High yields of over 85% have been reported under optimized conditions, with guanosine conversions exceeding 95%.[6][8][12]

Downstream Processing and Analytical Methods

Purification: Following the enzymatic reaction, 5-methyluridine needs to be purified from the remaining substrates, byproducts (e.g., guanine), and enzymes or cells. This is typically achieved using standard chromatographic techniques, such as ion-exchange or reverse-phase chromatography.

Analytical Monitoring: Accurate monitoring of the reaction is essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the various nucleosides and bases in the reaction mixture.[4][13]

Conclusion and Future Perspectives

The enzymatic synthesis of 5-methyluridine via transglycosylation is a robust and highly efficient method that offers significant advantages over traditional chemical routes. By carefully selecting the appropriate enzymes, whether in purified form or as whole-cell biocatalysts, and by optimizing key reaction parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. The use of thermostable enzymes and whole-cell systems, in particular, points towards more scalable and economically viable production processes. Future research may focus on enzyme engineering to further improve substrate specificity and catalytic efficiency, as well as the development of continuous flow reactor systems for large-scale industrial production.

References

-

Visser, D. F., et al. (2010). High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases. Biocatalysis and Biotransformation, 28(4), 269-276. [Link]

-

Fan, L., et al. (2012). Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix. Applied Microbiology and Biotechnology, 93(5), 1961-1968. [Link]

-

Hori, N., Uehara, K., & Mikami, Y. (1992). Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. Bioscience, Biotechnology, and Biochemistry, 56(4), 580-582. [Link]

-

Hori, N., Uehara, K., & Mikami, Y. (1991). Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. NII-Electronic Library Service. [Link]

-

Hori, N., Watanabe, M., Sunagawa, K., Uehara, K., & Mikami, Y. (1991). Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859. Journal of Biotechnology, 17(2), 121-131. [Link]

-

Li, S., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au. [Link]

-

Gordon, G. E. R., et al. (2011). Defining a process operating window for the synthesis of 5-methyluridine by transglycosylation of guanosine and thymine. ResearchGate. [Link]

-

Mikhailov, S. N., et al. (2020). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. Molecules, 25(21), 5034. [Link]

-

Visser, D. F., et al. (2010). High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases. Taylor & Francis Online. [Link]

-

Utagawa, T., et al. (1989). Enzymatic Production of 5-Methyluridine from Purine Nucleosides and Thymine by Erwinia carotovora AJ-2992. Agricultural and Biological Chemistry, 53(12), 3209-3215. [Link]

-

Pinto, A., Contente, M. L., & Tamborini, L. (2019). Advances on whole cell biocatalysis in flow. Green Chemistry, 21(23), 6205-6218. [Link]

-

de Carvalho, C. C. C. R. (2017). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Biotechnology, 10(2), 250-263. [Link]

-

Chen, R. R., & Li, C. (2017). Whole-cell biocatalysts by design. Biotechnology Advances, 35(6), 775-780. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Two-step efficient synthesis of 5-methyluridine via two thermostable nucleoside phosphorylase from Aeropyrum pernix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defining a process operating window for the synthesis of 5-methyluridine by transglycosylation of guanosine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

5-methyluridine-d4 chemical properties and stability

An In-Depth Technical Guide to 5-Methyluridine-d4: Chemical Properties and Stability for Advanced Bioanalytical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methyluridine-d4, a deuterated analogue of the endogenous nucleoside ribothymidine. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core chemical properties, stability profile, and critical applications of this stable isotope-labeled standard. Our focus is on the causality behind its use, particularly in quantitative mass spectrometry, to ensure the highest standards of data integrity and analytical robustness.

Introduction: The Significance of 5-Methyluridine-d4 in Quantitative Analysis

5-Methyluridine (also known as ribothymidine) is a naturally occurring pyrimidine nucleoside that is a primary degradation product of transfer RNA (tRNA).[1][2] Its presence and concentration in biological fluids are of significant interest in clinical and metabolic research, particularly as a potential biomarker for various physiological and pathological states, including cancer.[2]

Accurate quantification of such endogenous molecules requires an internal standard that can correct for analytical variability. 5-Methyluridine-d4 is the deuterium-labeled form of 5-methyluridine, engineered to serve as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3][4] In this role, it is indispensable for correcting variations arising from sample extraction, matrix effects, ionization efficiency, and instrument drift.[5][6] Because it is chemically identical to the analyte, it co-elutes during chromatography and exhibits the same behavior during sample preparation and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.[5][7] This ensures the highest level of precision and accuracy in quantitative bioanalysis.[3][6]

Core Physicochemical Properties

The utility of 5-methyluridine-d4 as an internal standard is fundamentally linked to its well-defined chemical and physical properties. These characteristics ensure its behavior is predictable and consistent with its non-labeled counterpart.

| Property | Value | Source(s) |

| Chemical Name | 6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | [8] |

| Molecular Formula | C₁₀H₁₀D₄N₂O₆ | [1][9] |

| Molecular Weight | ~262.25 g/mol | [1][8][9] |

| CAS Number | 82845-85-0 | [1][2][8] |

| Appearance | Crystalline Solid | [10] |

| Melting Point | 183 - 187 °C (for non-labeled 5-methyluridine) | [11] |

| Solubility | Soluble in DMSO (~10 mg/ml), Dimethylformamide (~16 mg/ml), and PBS (pH 7.2, ~5 mg/ml) | [10] |

| Required Purity | Isotopic Purity: ≥98%; Chemical Purity: >99% | [1][5] |

Stability Profile: Ensuring Analytical Integrity

The stability of a deuterated internal standard is paramount. Degradation or isotopic exchange can compromise the integrity of quantitative data. Therefore, understanding the stability of 5-methyluridine-d4 under various conditions is critical for its proper handling and application.

Temperature and Storage

For long-term storage, 5-methyluridine-d4 should be kept as a solid at -20°C, where its non-labeled counterpart is stable for at least four years.[10] Once in solution, its stability decreases. Aqueous solutions should be prepared fresh for each use; storing aqueous solutions for more than one day is not recommended to prevent potential hydrolysis.[10] To maintain integrity, it is also advisable to minimize repetitive freeze-thaw cycles of stock solutions.[12]

pH and Hydrolytic Stability

Like many nucleosides, 5-methyluridine-d4 is susceptible to degradation under harsh pH conditions. Strongly acidic or basic solutions should be avoided, as they can catalyze the hydrolysis of the N-glycosidic bond, cleaving the deuterated thymine base from the ribose sugar moiety.[13][14] This degradation would render the standard useless for quantification. The pyrimidine ring itself can also undergo degradation under extreme conditions.[15]

Isotopic Stability and Deuterium Exchange

A critical consideration for any deuterated standard is the potential for deuterium-hydrogen (D-H) exchange. The deuterium atoms on the methyl group (CD₃) are generally stable. However, the deuterium at the C6 position of the pyrimidine ring could be susceptible to exchange under certain conditions, such as exposure to strong bases or prolonged heating in protic solvents.[13] Such an exchange would alter the mass of the standard and interfere with accurate quantification. Therefore, maintaining neutral or mildly acidic conditions during sample preparation and analysis is crucial.

Primary Degradation Pathway

The most probable degradation pathway for 5-methyluridine-d4 under suboptimal storage or experimental conditions is the hydrolysis of the N-glycosidic bond.

Application in Quantitative Bioanalysis: A Practical Workflow

The primary application of 5-methyluridine-d4 is as an internal standard for the quantification of endogenous 5-methyluridine by LC-MS/MS. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for quantitative bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on adding a known quantity of the stable isotope-labeled analyte (5-methyluridine-d4) to the unknown sample at the earliest stage of sample preparation.[3] Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same loss during extraction, the same degree of ion suppression or enhancement (matrix effects), and the same response to instrumental variations.[3][5] The mass spectrometer differentiates between the analyte and the standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise concentration of the analyte can be determined, irrespective of sample loss or matrix interference.

Experimental Protocol: Quantification of 5-Methyluridine in Human Plasma

This protocol provides a validated, step-by-step methodology for a typical bioanalytical workflow.

Step 1: Preparation of Solutions

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 5-methyluridine and 5-methyluridine-d4 in DMSO. Store at -20°C.

-

Calibration Standards: Serially dilute the 5-methyluridine stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the 5-methyluridine-d4 stock solution to a final concentration of 100 ng/mL in the same diluent.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

Step 3: LC-MS/MS Analysis

-

LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Run a suitable gradient from 5% to 95% B over several minutes to ensure separation from other matrix components.

-

MS System: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

-

5-Methyluridine Transition: m/z 259.1 → 127.1

-

5-Methyluridine-d4 Transition: m/z 263.1 → 131.1

-

Step 4: Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of 5-methyluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow Visualization

Conclusion: A Foundation for Trustworthy Data

5-Methyluridine-d4 is more than a mere reagent; it is a critical tool that underpins the reliability and reproducibility of quantitative bioanalytical methods. Its well-characterized physicochemical properties and predictable stability, when handled correctly, provide the foundation for robust assay performance. By effectively compensating for the inherent variabilities of complex biological matrices and analytical instrumentation, 5-methyluridine-d4 enables researchers and drug developers to generate high-quality, trustworthy data essential for advancing scientific understanding and therapeutic innovation.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. Deuterated internal standards and bioanalysis.

- Benchchem. The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- PubChem. 5-Methyl Uridine-d4. National Institutes of Health.

- Chen, C., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research.

-

Wang, Y., et al. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Oxford Academic. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research. Available from: [Link]

- Santa Cruz Biotechnology. This compound.

- MedchemExpress. 5-Methyluridine-d4.

- Axios Research. This compound.

-

PubChem. 5-Methyluridine. National Institutes of Health. Available from: [Link]

- Pharmaffiliates. This compound.

-

Frantzi, M., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis. Available from: [Link]

-

Kim, J. T., & Gmeiner, W. H. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]

-

Nikolova, S., et al. (2003). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-dideoxythymidine derivatives. PubMed. Available from: [Link]

-

MedchemExpress. 5-Methyluridine-d4 (Japanese). Available from: [Link]

-

Chen, C., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PubMed. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. This compound | C10H14N2O6 | CID 46782360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - CAS - 82845-85-0 | Axios Research [axios-research.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of 5-Methyluridine (m5U) in Non-coding RNA

Abstract: Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), one of the earliest to be discovered, has garnered renewed interest for its multifaceted roles in the biogenesis and function of non-coding RNAs (ncRNAs). While most famously known for its presence in transfer RNA (tRNA), the functional implications of m5U are now understood to extend to ribosomal RNA (rRNA) and potentially other ncRNA species. This technical guide provides an in-depth exploration of the enzymatic machinery, functional consequences, and disease relevance of m5U in ncRNAs. We will delve into the core mechanisms by which m5U influences ncRNA structure and function, detail state-of-the-art methodologies for its detection and analysis, and discuss its emerging role as a potential biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal RNA modification.

The Biogenesis of 5-Methyluridine: The 'Writers' of the m5U Mark

The methylation of uridine at the C5 position is a highly conserved modification catalyzed by a specific class of S-adenosyl-L-methionine (SAM)-dependent enzymes known as RNA (uracil-5-)-methyltransferases. These enzymes, often referred to as "writers," are responsible for installing the m5U mark on their target RNA substrates.

The primary enzymes responsible for m5U formation vary between organisms and cellular compartments. In mammals, TRMT2A (tRNA methyltransferase 2 homolog A) is the principal enzyme for methylating cytosolic tRNAs at position 54.[1][2] Its paralog, TRMT2B, is localized to the mitochondria, where it is responsible for m5U modifications in both mitochondrial tRNAs and the 12S mitochondrial ribosomal RNA (rRNA).[3][4] In yeast, the homologous enzyme is Trm2, while in bacteria like E. coli, it is TrmA.[2][3]

The catalytic process involves the transfer of a methyl group from the cofactor SAM to the C5 position of a specific uridine residue within the target RNA molecule, resulting in the formation of m5U and S-adenosyl-L-homocysteine (SAH).

Caption: Role of m5U54 in tRNA maturation and translational control.

Ribosomal RNA (rRNA): A Mitochondrial Focus

While largely absent from eukaryotic cytoplasmic rRNA, m5U modifications are present in mitochondrial rRNA (mt-rRNA). [3][5]The nuclear-encoded enzyme TRMT2B catalyzes m5U formation in the small subunit of the mitochondrial ribosome (12S mt-rRNA). [4]The loss of this modification does not appear to affect the stability of the mt-rRNA itself but is important for the proper assembly of the mitochondrial ribosome and overall efficiency of mitochondrial protein translation. [4][6]This function is critical for maintaining the integrity of the mitochondrial respiratory chain.

Other Non-Coding RNAs: An Emerging Frontier

The study of m5U in other ncRNAs, such as long non-coding RNAs (lncRNAs) and enhancer RNAs (eRNAs), is a developing field. While the related modification 5-methylcytosine (m5C) has been more extensively mapped in these ncRNA species, the full extent and functional significance of m5U are still under active investigation. [7][8][9]Given the structural roles of m5U, it is plausible that it could influence the secondary structures of lncRNAs, thereby affecting their interactions with chromatin and protein partners.

Methodologies for the Detection and Analysis of m5U

Studying m5U requires a suite of specialized techniques, each with distinct advantages in terms of resolution, sensitivity, and throughput. The choice of method depends on the specific research question, from transcriptome-wide mapping to precise site validation.

Comparison of Key m5U Detection Methods

| Method | Principle | Resolution | Pros | Cons |

| m5U-IP-Seq (MeRIP-Seq) | Immunoprecipitation of fragmented RNA using an m5U-specific antibody, followed by high-throughput sequencing. [10][11] | ~100-200 nucleotides | Transcriptome-wide, cost-effective for mapping modified regions. | Low resolution (identifies regions, not specific sites), antibody-dependent. |

| Mass Spectrometry (LC-MS/MS) | Digestion of RNA to nucleosides/oligonucleotides, separation by liquid chromatography, and identification/quantification by tandem mass spectrometry. [12][13] | Single nucleotide | Gold standard, unambiguous identification and quantification, detects novel modifications. | Low throughput, requires specialized equipment and expertise, higher sample input. |

| FICC-Seq / miCLIP-Seq | Methods combining antibody recognition with chemical crosslinking or enzymatic steps to achieve higher resolution mapping. [14][15] | Single nucleotide | Transcriptome-wide, base-resolution mapping. | Technically complex, potential for biases from crosslinking or enzymatic steps. |

| Computational Prediction | Machine learning models (e.g., m5UPred, RNADSN) trained on known m5U sites to predict new sites from primary sequence information. [16][15][17][18] | Single nucleotide | High throughput, generates hypotheses for experimental validation. | Predictive, requires experimental validation, performance depends on training data quality. |

Experimental Protocol: Methylated RNA Immunoprecipitation followed by Sequencing (m5U-IP-Seq)

This protocol provides a generalized workflow for enriching m5U-containing RNA fragments from total cellular RNA for subsequent analysis by high-throughput sequencing.

I. RNA Extraction and Fragmentation

-

Extract total RNA from cells or tissues using a TRIzol-based method. Ensure high quality and integrity (RIN > 7.0).

-

Remove genomic DNA contamination by treating with DNase I.

-

Fragment the RNA to an average size of 100-200 nucleotides using either enzymatic (e.g., RNase III) or chemical (e.g., metal-ion mediated) fragmentation. Verify fragment size on a Bioanalyzer.

II. Immunoprecipitation (IP)

-

Prepare the anti-m5U antibody by incubating it with Protein A/G magnetic beads in IP buffer.

-

Add the fragmented RNA to the antibody-bead complex. For each experiment, set aside a small fraction (e.g., 5-10%) of the fragmented RNA as an "input" control.

-

Incubate the mixture for 2 hours to overnight at 4°C with gentle rotation to allow the antibody to bind to m5U-containing RNA fragments.

-

Wash the beads extensively with a series of low- and high-salt wash buffers to remove non-specifically bound RNA.

-

Elute the bound RNA from the beads using an appropriate elution buffer (e.g., containing N6-methyladenosine as a competitor or using a high pH buffer).

III. Library Preparation and Sequencing

-

Purify the eluted RNA (the IP sample) and the input control RNA.

-

Construct sequencing libraries from both the IP and input samples using a strand-specific RNA-seq library preparation kit. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

IV. Bioinformatic Analysis

-

Align the sequencing reads from both IP and input samples to the appropriate reference genome/transcriptome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input control. These enriched "peaks" represent putative m5U-modified regions.

Caption: High-level workflow for m5U-IP-Seq analysis.

Implications in Disease and Therapeutic Potential

The fundamental role of m5U in regulating the function of the translation machinery means its dysregulation is implicated in various human diseases.

-

Cancer: Several RNA methyltransferases, including those related to m5U writers, are aberrantly expressed in cancer. [19]For instance, NSUN2, which primarily targets cytosine but is part of the broader RNA methyltransferase family, is frequently upregulated in cancers like breast cancer and is associated with aggressive tumor phenotypes and poor prognosis. [19][20]By modulating tRNA function and translation efficiency, m5U writers can impact the synthesis of proteins crucial for cell proliferation, survival, and stress responses, thereby contributing to tumorigenesis. [7][21]* Neurological Disorders: Proper protein synthesis is paramount for neuronal function and development. As m5U contributes to translation fidelity, defects in its machinery could lead to proteotoxic stress and have been linked to neurodevelopmental deficiencies. [22][23]* Systemic Lupus Erythematosus: Aberrant expression of m5U has been reported in patients with systemic lupus erythematosus, suggesting a potential role in autoimmune disorders. [18][24] The enzymes responsible for m5U deposition, such as TRMT2A, represent potential therapeutic targets. Developing small molecule inhibitors against these enzymes could provide a novel strategy for modulating protein translation in diseases where it is dysregulated, such as cancer. Furthermore, the inclusion of modified nucleosides like m5U in synthetic mRNA therapeutics has been shown to reduce immunogenicity and enhance protein expression, a principle that is foundational to the success of mRNA vaccines and therapies. [25][26]

Conclusion and Future Directions

5-methyluridine, a subtle yet powerful modification, is a key regulator of non-coding RNA function. Its role in stabilizing tRNA structure and fine-tuning ribosome translocation places it at the heart of protein synthesis and cellular homeostasis. While its function in tRNA is well-established, the exploration of m5U in mitochondrial rRNA and other ncRNA species is expanding our understanding of its regulatory scope. Advances in detection technologies, from high-resolution sequencing to sensitive mass spectrometry, are enabling researchers to map m5U sites with unprecedented accuracy. These tools will be crucial in deciphering the complete m5U epitranscriptome and understanding how its dysregulation contributes to human disease. The continued investigation into the writers, readers, and erasers of m5U holds immense promise for the development of novel diagnostic biomarkers and targeted therapeutic interventions.

References

-

NSUN2 - Wikipedia. Wikipedia. [Link]

-

The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC - NIH. National Center for Biotechnology Information. [Link]

-

The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - ResearchGate. ResearchGate. [Link]

-

TRMT2A Gene: Function, Role in Disease, and Research. BenchSci. [Link]

-

TRMT2A Gene - GeneCards | TRM2A Protein. GeneCards. [Link]

-

NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer. ScienceDirect. [Link]

-

TRMT2A - tRNA (uracil-5-)-methyltransferase homolog A - Homo sapiens (Human) | UniProtKB - UniProt. UniProt. [Link]

-

A robust deep learning approach for identification of RNA 5-methyluridine sites. Eindhoven University of Technology Research Portal. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PNAS. Proceedings of the National Academy of Sciences. [Link]

-

Human TRMT2A methylates tRNA and contributes to translation fidelity - Oxford Academic. Oxford University Press. [Link]

-

Enhanced Detection of Post-Transcriptional Modifications Using a Mass-Exclusion List Strategy for RNA Modification Mapping by LC-MS/MS - NIH. National Center for Biotechnology Information. [Link]

-

Human TRMT2A methylates different components of the translation machinery and contributes to translation fidelity | bioRxiv. bioRxiv. [Link]

-

Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]

-

Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging - Frontiers. Frontiers. [Link]

-

iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae - ResearchGate. ResearchGate. [Link]

-

Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation | Analytical Chemistry - ACS Publications. American Chemical Society Publications. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation - bioRxiv. bioRxiv. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed. National Center for Biotechnology Information. [Link]

-

Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness | PNAS. Proceedings of the National Academy of Sciences. [Link]

-

(PDF) Conserved 5-methyluridine tRNA modification modulates ribosome translocation. ResearchGate. [Link]

-

Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - NIH. National Center for Biotechnology Information. [Link]

-

Label-free, direct localization and relative quantitation of the RNA nucleobase methylations m6A, m5C, m3U, and m5U by top-down mass spectrometry - Semantic Scholar. Semantic Scholar. [Link]

-

RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - MDPI. MDPI. [Link]

-

m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PubMed Central. National Center for Biotechnology Information. [Link]

-

m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - NIH. National Center for Biotechnology Information. [Link]

-

Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies - PubMed Central. National Center for Biotechnology Information. [Link]

-

Methylation of Ribosomal RNA: A Mitochondrial Perspective - Frontiers. Frontiers. [Link]

-

RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Chemical Modifications of Ribosomal RNA - NCBI. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC. National Center for Biotechnology Information. [Link]

-

Widespread occurrence of 5-methylcytosine in human coding and non-coding RNA - PMC. National Center for Biotechnology Information. [Link]

-

Elucidating the Functions of Non-Coding RNAs from the Perspective of RNA Modifications - MDPI. MDPI. [Link]

-

m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Methylated RNA Immunoprecipitation Assay to Study Modifications | Protocol Preview. YouTube. [Link]

-

Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - NIH. National Center for Biotechnology Information. [Link]

-

Methylated RNA Immunoprecipitation Assay to Study m C Modification in Arabidopsis - Plamorf. Plamorf. [Link]

-

The Role of Noncoding RNA Pseudouridylation in Nuclear Gene Expression Events. ScienceDirect. [Link]

-

(PDF) Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - ResearchGate. ResearchGate. [Link]

-

Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. genecards.org [genecards.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Decoding the ribosome's hidden language: rRNA modifications as key players in cancer dynamics and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Modifications of Ribosomal RNA - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Methylation of Ribosomal RNA: A Mitochondrial Perspective [frontiersin.org]

- 7. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Widespread occurrence of 5-methylcytosine in human coding and non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. plamorf.eu [plamorf.eu]

- 12. Enhanced Detection of Post-Transcriptional Modifications Using a Mass-Exclusion List Strategy for RNA Modification Mapping by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. m5UPred: A Web Server for the Prediction of RNA 5-Methyluridine Sites from Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NSUN2 - Wikipedia [en.wikipedia.org]

- 21. Frontiers | Unveiling the potential impact of RNA m5C methyltransferases NSUN2 and NSUN6 on cellular aging [frontiersin.org]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyluridine as a Urinary Biomarker for Cancer: From tRNA Metabolism to Clinical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer diagnostics is continually evolving, with a pressing need for non-invasive, reliable, and sensitive biomarkers for early detection, prognostic monitoring, and therapeutic assessment. Modified nucleosides, the molecular building blocks of RNA, have emerged as a promising class of biomarkers.[1][2][3] These molecules are metabolic byproducts of RNA turnover, and their excretion in urine is often elevated in cancer patients due to accelerated cellular metabolism and RNA processing.[1][2] This guide focuses on 5-methyluridine (m5U), a modified pyrimidine nucleoside, exploring its biological origins, the analytical methodologies for its detection in urine, and its potential as a clinical biomarker in oncology. We will delve into the intricate connection between transfer RNA (tRNA) methylation, the enzymes responsible for this modification, and their dysregulation in tumorigenesis, providing a comprehensive resource for professionals in cancer research and drug development.

The Biological Rationale: Why 5-Methyluridine?

To appreciate 5-methyluridine (m5U), also known as ribothymidine, as a cancer biomarker, we must first understand its cellular origin and function.[4] Unlike the major nucleosides, modified nucleosides like m5U are primarily derived from the post-transcriptional modification of RNA, particularly transfer RNA (tRNA).[2][5]

The Role of tRNA Modification in Cellular Function and Cancer

Transfer RNAs are not merely passive carriers of amino acids; they are central to the regulation of protein synthesis. Their function and stability are heavily dependent on a complex pattern of over 100 different chemical modifications.[6][7] These modifications, catalyzed by specific enzymes, are crucial for maintaining the structural integrity of tRNA, ensuring accurate codon recognition, and influencing the overall efficiency and fidelity of translation.[6][8]

In cancer, the landscape of tRNA modification is often dramatically altered.[7][9] Cancer cells exhibit dysregulated expression and activity of tRNA modifying enzymes, such as methyltransferases, to support their high proliferative rate and adapt to metabolic stress.[7][9] This "hijacking" of the translation machinery allows for the selective synthesis of proteins that promote tumor growth, metastasis, and chemoresistance.[9][10]

5-Methyluridine (m5U) and the TRMT2A/B Enzymes

5-methyluridine is one of the most common and highly conserved tRNA modifications.[4][11] It is typically found at position 54 in the TΨC loop of most eukaryotic and bacterial tRNAs, where it plays a critical role in stabilizing the tertiary structure of the molecule.[4][8][11] The methylation of uridine at this position is catalyzed by the tRNA methyltransferase 2 homolog A (TRMT2A) in the cytoplasm and TRMT2B in both the cytoplasm and mitochondria.[8]

Dysregulation of these enzymes has been linked to cancer biology. For instance, TRMT2A-mediated m5U modification can influence cell proliferation, and its knockout has been shown to promote cell growth in certain models, suggesting a potential role as a tumor suppressor.[7]

The Pathway to Urinary Excretion

Cancer is characterized by a high rate of cell turnover. As cancer cells proliferate and die, their cellular components, including RNA, are degraded. When tRNA is broken down, the modified nucleosides are not recycled into new nucleic acid chains.[5] Instead, they are released from the cell and, due to their water-soluble nature, are efficiently cleared by the kidneys and excreted in the urine.[2][5]

This metabolic process forms the basis for using urinary m5U as a biomarker. An elevated rate of tRNA turnover in a cancer patient leads to a higher concentration of m5U and other modified nucleosides in their urine compared to healthy individuals.[2][3]

Analytical Methodologies: Detecting m5U in Urine

The accurate and sensitive quantification of 5-methyluridine in a complex biological matrix like urine is paramount for its validation as a biomarker.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[13][14]

Sample Collection and Pre-treatment

The integrity of the analytical workflow begins with robust sample handling.

-

Collection: First-morning urine is often preferred to minimize diurnal variations and dietary impacts, though 24-hour collections can also be used for comprehensive excretion analysis.[14][15] Samples should be collected in sterile containers and immediately frozen at -20°C or -80°C to prevent degradation.[14]

-

Normalization: Urinary concentrations can vary significantly with hydration status. To account for this, nucleoside levels are typically normalized to urinary creatinine concentration, expressed as ng/mg creatinine.[14][16]

-

Pre-treatment (Sample Cleanup): Urine contains numerous salts and endogenous compounds that can interfere with LC-MS/MS analysis, causing a phenomenon known as matrix effects.[13] A sample cleanup step is therefore critical.

-

Liquid-Liquid Extraction (LLE): A simple and cost-effective method involves protein precipitation and extraction using a solvent like acetonitrile. The sample is mixed with a high volume of cold acetonitrile, vortexed, and centrifuged. The supernatant, containing the analytes, is then collected and evaporated before being reconstituted in the initial mobile phase.[13] This method is suitable for large-scale clinical sample analysis.[13]

-

Solid-Phase Extraction (SPE): For higher selectivity, SPE can be employed. Molecularly Imprinted Polymers (MIPs) designed specifically for 5-methyluridine and other pyrimidine nucleosides have been developed to selectively capture these analytes while washing away interfering substances.[12][17]

-

The Gold Standard: LC-MS/MS Analysis

The core of the analytical process involves separating the nucleoside from other urinary components and then detecting it with high specificity.

-

Chromatography: Due to the polar nature of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography.[13][14] HILIC provides better retention for polar compounds, leading to improved separation from the void volume and enhanced sensitivity.[13]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[14] In MRM, a specific precursor ion (the molecular ion of m5U) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, minimizing the chance of false positives.

-

Internal Standard: A crucial element for a self-validating protocol is the use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled m5U). This standard is added to every sample at the beginning of the preparation process. It behaves identically to the endogenous m5U during extraction and ionization but is distinguished by the mass spectrometer due to its higher mass. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in sample recovery or instrument response are effectively cancelled out, ensuring high accuracy and reproducibility.[16][18]

Protocol: Quantification of 5-Methyluridine in Human Urine via HILIC-MS/MS

This protocol describes a robust, self-validating method for the quantification of m5U.

1. Reagents and Materials:

-

5-methyluridine analytical standard

-

Stable isotope-labeled 5-methyluridine (internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or malic acid (mobile phase additive)[13]

-

Creatinine standard

-

Microcentrifuge tubes (1.5 mL)

-

HILIC analytical column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[13]

2. Sample Preparation (LLE):

-

Thaw frozen urine samples at room temperature.[14]

-

Vortex each sample to ensure homogeneity.

-

Transfer 100 µL of urine into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each sample, standard, and quality control (QC) sample.

-

Add 900 µL of cold acetonitrile.[13]

-

Vortex vigorously for 3 minutes to precipitate proteins and extract analytes.[14]

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.[13]

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile:10% water).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

3. Creatinine Determination:

-

Separately determine the creatinine concentration in an aliquot of each urine sample using a commercially available kit (e.g., Jaffe' reaction-based assay) to normalize the final m5U concentration.[14]

4. LC-MS/MS Conditions:

-

LC System: Agilent 1260 Infinity or equivalent.[14]

-

Column: SeQuant ZIC-HILIC or equivalent.[14]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 min, wash, and re-equilibrate.

-

Flow Rate: 300 µL/min.

-

Injection Volume: 5 µL.[14]

-

MS System: QTRAP 4000 or equivalent triple quadrupole mass spectrometer.[14]

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

5-methyluridine: Determine precursor [M+H]⁺ and optimize fragment ions.

-

Internal Standard: Determine precursor [M+H]⁺ and optimize fragment ions.

-

-

Data Analysis: Quantify using the peak area ratio of the analyte to the IS. Generate a calibration curve using standards prepared in a surrogate matrix (e.g., water or synthetic urine).

Clinical Significance and Performance Data

While research into 5-methyluridine as a standalone marker is ongoing, numerous studies have demonstrated the utility of urinary modified nucleosides as a panel for cancer detection and monitoring.[1][3][19][20] The collective excretion pattern of several nucleosides often provides greater diagnostic power than a single analyte.

Studies have shown that the urinary levels of various modified nucleosides are significantly elevated in patients with cancers of the breast, colon, lung, bladder, and stomach compared to healthy controls.[19][20][21][22]

| Cancer Type | Key Findings | Methodology | Reference(s) |

| Bladder Cancer | Levels of m1A, ac4C, and 1-MeI were significantly higher in cancer patients. A combination of 1-MeI and m1A yielded a sensitivity of 92.45% and specificity of 87.50%. | HPLC/ESI-Q-TOF-MS | [19] |

| Breast Cancer | A panel of methylated nucleosides, including m1A, m1G, and m1I, showed elevated levels in the urine of breast cancer patients. | HILIC-MS/MS | [13] |

| Colorectal Cancer | Urinary nucleoside panel demonstrated a sensitivity of 71%, significantly higher than the 29% sensitivity of the conventional protein marker CEA. Levels of m1G and m1A correlated with tumor size and stage. | Column-switching HPLC | [21] |

| Multiple Cancers | A panel of six nucleosides served as a good diagnostic marker for breast and colon cancers. | HPLC-MS/MS | [20] |

| General Oncology | Using an artificial neural network to analyze a panel of nucleosides, a sensitivity of 97% and specificity of 85% were achieved in differentiating cancer patients from healthy controls. | Chromatography | [3] |

This table summarizes findings for panels of modified nucleosides, which typically include precursors or related compounds to 5-methyluridine. Data for m5U as a single marker is less established but is an active area of research.

The power of this approach lies in its non-invasive nature. A simple urine test could potentially be used for:

-

Early Detection: Screening high-risk populations to identify potential malignancies before clinical symptoms appear.[1]

-

Prognostic Monitoring: Tracking the levels of nucleosides post-surgery or during therapy to monitor for recurrence or treatment response.[19][21] For example, in bladder cancer patients, levels of certain nucleosides dropped significantly after surgery and rose again in cases of recurrence.[19]

-

Therapeutic Efficacy: A rapid decrease in urinary nucleoside levels could indicate a positive response to chemotherapy or radiation.[21]

Future Directions and Challenges

While promising, the translation of 5-methyluridine and other nucleosides into routine clinical diagnostics faces several hurdles.

-

Specificity: Elevated nucleoside levels are not exclusive to cancer and can be associated with other conditions involving high cell turnover, such as inflammatory diseases or viral infections. This necessitates the use of a panel of multiple biomarkers to create a more specific "cancer signature."

-

Standardization: Protocols for sample collection, processing, and analysis need to be rigorously standardized across different laboratories to ensure comparable and reproducible results. The development of certified reference materials and commercial kits will be crucial.

-

Large-Scale Validation: Large, multi-center prospective clinical trials are required to validate the clinical utility of urinary nucleoside panels for specific cancer types and to establish definitive diagnostic cutoff values.

-

Integration with Other 'Omics': The future of cancer diagnostics likely lies in a multi-faceted approach. Integrating urinary nucleoside data (metabolomics) with genomics (e.g., circulating tumor DNA), proteomics, and transcriptomics could provide a holistic and highly accurate picture of a patient's disease status.

Conclusion

5-methyluridine stands as a compelling candidate biomarker rooted in the fundamental biology of cancer. Its origin in the dysregulated tRNA metabolism of tumor cells and its convenient, non-invasive detection in urine position it, as part of a broader nucleoside panel, as a powerful tool for the future of oncology. The analytical workflows, centered on robust HILIC-MS/MS methods, are well-established and capable of delivering the high-quality, quantitative data required for clinical validation. For researchers and drug development professionals, urinary modified nucleosides represent a tangible opportunity to develop next-generation diagnostics that can improve patient outcomes through earlier detection and more personalized monitoring of cancer.

References

- tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC. (URL: )

- Modified nucleosides as biomarkers for early cancer diagnose in exposed popul

- Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic str

- Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - NIH. (URL: )

- Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer - PubMed. (URL: )

- Full article: Urinary Modified Nucleosides as Tumor Markers - Taylor & Francis Online. (URL: )

- Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - ResearchG

- Urinary nucleosides as biomarkers of breast, colon, lung, and gastric cancer in Taiwanese. (URL: )

- The biological function of tRNA methylation in cancer cells.

- impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues - Oxford Academic. (URL: )

- Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PubMed. (URL: )

- Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PubMed Central. (URL: )

- Urinary nucleosides as biological markers for patients with colorectal cancer - PMC - NIH. (URL: )

- Urinary Nucleosides as Biomarkers of Breast, Colon, Lung, and Gastric Cancer in Taiwanese - PMC - NIH. (URL: )

- Conserved 5-methyluridine tRNA modification modulates ribosome transloc

- tRNA methylation in cancer - ResearchG

- Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine - PubMed. (URL: )

- Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine | Request PDF - ResearchG

- Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer P

- LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes P

- Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine - PMC - NIH. (URL: )

- Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed. (URL: )

- Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine

- deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions | Chemical Research in Toxicology - ACS Public

- 5-Methyluridine - Wikipedia. (URL: )

Sources

- 1. Modified nucleosides as biomarkers for early cancer diagnose in exposed populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urinary nucleosides as biomarkers of breast, colon, lung, and gastric cancer in Taiwanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Urinary Nucleosides as Biomarkers of Breast, Colon, Lung, and Gastric Cancer in Taiwanese - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyluridine-d4: NMR Spectral Data and Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-methyluridine-d4, a deuterated isotopologue of the naturally occurring nucleoside, 5-methyluridine.[1][2][3] As a critical tool in drug discovery and metabolic research, understanding the precise structural features of such labeled compounds is paramount. This document delves into the fundamental principles of NMR spectroscopy as applied to deuterated molecules, offers a detailed interpretation of both ¹H and ¹³C NMR spectra, and presents a validated, step-by-step protocol for data acquisition. The causality behind experimental choices is explained, ensuring a robust and reproducible methodology. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to confidently identify, characterize, and utilize 5-methyluridine-d4 in their work.

Introduction: The Significance of 5-Methyluridine and Isotopic Labeling

5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside that plays a crucial role in the structure and function of RNA.[2][3] It is a common post-transcriptional modification found in transfer RNA (tRNA), where it contributes to the stability of the T-loop.[3] The study of 5-methyluridine and its analogs is of significant interest in various fields, including cancer research, virology, and drug development.[3][4]

Isotopic labeling, the practice of replacing an atom with one of its isotopes, is a powerful technique in analytical chemistry. In the context of drug development and metabolism studies, stable isotopes like deuterium (²H or D) are frequently incorporated into drug molecules.[1][5] Deuteration can serve multiple purposes:

-

Metabolic Tracing: Labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug or metabolite within a biological system.[1][5]

-

Internal Standards: Deuterated analogs are ideal internal standards for quantitative analysis by mass spectrometry (MS) and NMR because they have nearly identical chemical properties to their non-labeled counterparts but are distinguishable by their mass or NMR signal.[1][5][6]

-

Pharmacokinetic Modulation: The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic profile of a drug, a strategy that has gained attention in drug design.[1][5]

5-Methyluridine-d4 is a specifically labeled version of 5-methyluridine where four hydrogen atoms have been replaced by deuterium. According to its IUPAC name, 6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione, the deuterium atoms are located at the C6 position of the pyrimidine ring and on the methyl group at the C5 position.[7]

This guide will focus on the NMR spectral characterization of this important molecule.

Principles of NMR Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure.[8][9][10] When analyzing deuterated compounds, several key principles come into play:

-

Deuterium's NMR Invisibility in ¹H NMR: Deuterium (²H) has a different gyromagnetic ratio than protium (¹H) and resonates at a much different frequency.[11][12][13] Consequently, in a standard ¹H NMR experiment, the deuterium atoms are "silent," leading to the disappearance of signals corresponding to the replaced protons.[11]

-

Effect on Adjacent Protons: While deuterium itself is not observed in ¹H NMR, it can influence the signals of nearby protons. The coupling between a proton and a deuteron (J-coupling) is generally much smaller than proton-proton coupling and often not resolved, leading to a simplification of the spectrum.

-

¹³C NMR Considerations: In ¹³C NMR, a carbon atom bonded to a deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The chemical shift of the deuterated carbon may also be slightly shifted upfield compared to its protonated counterpart.

-

The Role of Deuterated Solvents: It is standard practice to dissolve samples in deuterated solvents for ¹H NMR to minimize overwhelming signals from the solvent's protons.[12][14][15][16][17] These solvents are never 100% deuterated, and the small residual proton signals are useful as chemical shift references.[12][14]

Structural Elucidation of 5-Methyluridine-d4

To accurately interpret the NMR spectra of 5-methyluridine-d4, it is essential to first understand the structure and the expected spectral features of its non-deuterated parent compound, 5-methyluridine.

Diagram 1: Molecular Structure and Atom Numbering of 5-Methyluridine

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-methyluridine-d4. The exact amount will depend on the sensitivity of the NMR spectrometer.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent for this polar molecule. [18][19]Using a high-purity solvent (e.g., 99.96% D) is crucial to minimize residual solvent signals. [15] * Thoroughly mix the sample by vortexing to ensure complete dissolution and homogeneity.

-

Transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particles are present.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Engage the deuterium lock system, which uses the deuterium signal from the solvent to stabilize the magnetic field, ensuring high resolution. [12] * Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, well-defined peaks.

-

Calibrate the chemical shift scale. For D₂O, the residual HDO peak at approximately 4.79 ppm is a convenient reference. [20]

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Apply a solvent suppression technique if the residual HDO peak is too intense and obscures nearby signals.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak shapes and integration.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Assign the peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations, as discussed in Section 3.

-

Conclusion: A Self-Validating System for Structural Confirmation

The NMR analysis of 5-methyluridine-d4 provides a self-validating system for confirming its structure and isotopic purity. The ¹H NMR spectrum confirms the successful deuteration at the C6 and 5-methyl positions through the conspicuous absence of their corresponding signals. The remaining ribose proton signals confirm the integrity of the sugar moiety. Concurrently, the ¹³C NMR spectrum validates the carbon framework and provides definitive evidence of deuteration through the characteristic splitting patterns of the C6 and 5-methyl carbons.

For professionals in drug development, this detailed NMR characterization is indispensable. It ensures the identity and purity of the isotopically labeled standard, which is fundamental for its use in quantitative bioanalytical assays (e.g., LC-MS/MS) and for tracking metabolic pathways. By following the protocols and interpretive logic outlined in this guide, researchers can confidently utilize 5-methyluridine-d4 as a reliable tool in their scientific endeavors.

References

-

Wikipedia. Deuterium NMR. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

PubChem. 5-Methyluridine. [Link]

-

PubChem. 5-Methyl Uridine-d4. [Link]

-

Isotope Science / Alfa Chemistry. NMR Solvents. [Link]

-

Chemistry For Everyone. What Are Common NMR Solvents?. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

ElectronicsAndBooks. NMR Studies on the Self-Association of Uridine and Uridine Analogues. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Royal Society of Chemistry. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and their acid analogues (chm 5 Us). [Link]

-

Wikipedia. 5-Methyluridine. [Link]

-

Grokipedia. 5-Methyluridine. [Link]

-

SpectraBase. Uridine - Optional[1H NMR] - Chemical Shifts. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

PubMed. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0240328). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000296). [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

YouTube. NMR Spectroscopy. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). [Link]

-

Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA. [Link]

-

PubMed Central. Radiopharmaceuticals and their applications in medicine. [Link]

-

PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]

-

MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

Nature. Applications of machine learning in drug discovery and development. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]